2,6-Piperidinedione, 3-amino-, (3S)-
Overview
Description
2,6-Piperidinedione, 3-amino-, (3S)-, also known as (S)-3-Amino-piperidine-2,6-dione hydrochloride, is an organic compound with the molecular formula C5H9ClN2O2. This compound is a white to off-white solid that is soluble in water and slightly soluble in alcohol and ether. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The preparation of 2,6-Piperidinedione, 3-amino-, (3S)- involves several synthetic routes. One common method includes the following steps :
Protection of L-Glutamine: In an alkaline medium, L-Glutamine is protected to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyl diimidazole, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acidic medium, and hydrochloric acid is added to obtain 3-amino-2,6-piperidinedione hydrochloride.
This method is advantageous due to its mild reaction conditions, high product purity, and stability, making it suitable for industrial production .
Chemical Reactions Analysis
2,6-Piperidinedione, 3-amino-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2,6-Piperidinedione, 3-amino-, (3S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-amino-, (3S)- involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, modulating their activity. The compound’s effects are mediated through pathways involving protein degradation and inhibition of specific enzymes .
Comparison with Similar Compounds
2,6-Piperidinedione, 3-amino-, (3S)- can be compared with similar compounds such as:
Lenalidomide: Both compounds share a similar core structure and are used in the synthesis of pharmaceutical drugs.
Thalidomide: This compound also contains a piperidinedione core and is used in the treatment of various diseases.
Pomalidomide: Another related compound with similar applications in medicine.
The uniqueness of 2,6-Piperidinedione, 3-amino-, (3S)- lies in its specific stereochemistry and its role as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
(3S)-3-aminopiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475187 | |
Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29883-25-8 | |
Record name | 2,6-Piperidinedione, 3-amino-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyroglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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